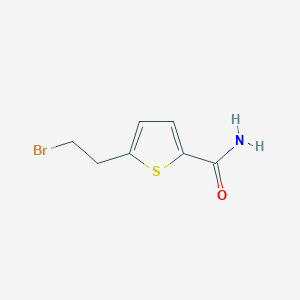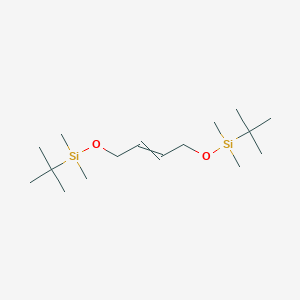
2,2,3,3,10,10,11,11-Octamethyl-4,9-dioxa-3,10-disiladodec-6-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,3,3,10,10,11,11-Octamethyl-4,9-dioxa-3,10-disiladodec-6-ene is a silicon-containing organic compound It is characterized by the presence of two silicon atoms and multiple methyl groups, which contribute to its unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,10,10,11,11-Octamethyl-4,9-dioxa-3,10-disiladodec-6-ene typically involves the reaction of appropriate silicon-containing precursors with organic reagents under controlled conditions. One common method involves the hydrosilylation of alkenes with silanes in the presence of a catalyst. The reaction conditions often include the use of platinum or rhodium catalysts, elevated temperatures, and inert atmospheres to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2,2,3,3,10,10,11,11-Octamethyl-4,9-dioxa-3,10-disiladodec-6-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silicon-containing molecules.
Substitution: The methyl groups can be substituted with other functional groups, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Substitution reactions often involve the use of halogenating agents or organometallic reagents under controlled temperatures.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2,2,3,3,10,10,11,11-Octamethyl-4,9-dioxa-3,10-disiladodec-6-ene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of advanced silicon-containing materials and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Industry: The compound is utilized in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties.
作用機序
The mechanism of action of 2,2,3,3,10,10,11,11-Octamethyl-4,9-dioxa-3,10-disiladodec-6-ene involves its interaction with molecular targets through its silicon atoms and functional groups. The compound can form stable complexes with various substrates, influencing their chemical reactivity and stability. The pathways involved in its action include coordination with metal centers and participation in catalytic cycles.
類似化合物との比較
Similar Compounds
- 2,2,3,3,9,9,10,10-Octamethyl-4,8-dioxa-3,9-disilaundecan-6-one
- 2,2,3,3,10,10,11,11-Octamethyl-4,9-dioxa-3,10-disiladodecane
Uniqueness
2,2,3,3,10,10,11,11-Octamethyl-4,9-dioxa-3,10-disiladodec-6-ene is unique due to its specific arrangement of silicon atoms and methyl groups, which impart distinct chemical properties
特性
CAS番号 |
129377-90-8 |
|---|---|
分子式 |
C16H36O2Si2 |
分子量 |
316.63 g/mol |
IUPAC名 |
tert-butyl-[4-[tert-butyl(dimethyl)silyl]oxybut-2-enoxy]-dimethylsilane |
InChI |
InChI=1S/C16H36O2Si2/c1-15(2,3)19(7,8)17-13-11-12-14-18-20(9,10)16(4,5)6/h11-12H,13-14H2,1-10H3 |
InChIキー |
CCKLXIOYANFXKC-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](C)(C)OCC=CCO[Si](C)(C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-Dichloro-1-[ethoxy(propylsulfinyl)phosphoryl]oxybenzene](/img/structure/B14283633.png)
![Benzene, [[(S)-hexylsulfinyl]methyl]-](/img/structure/B14283644.png)
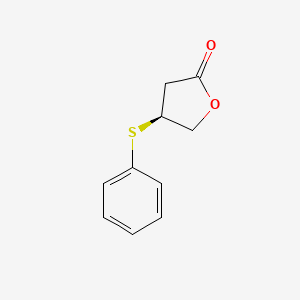
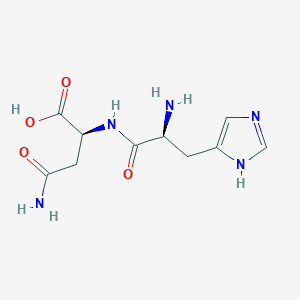
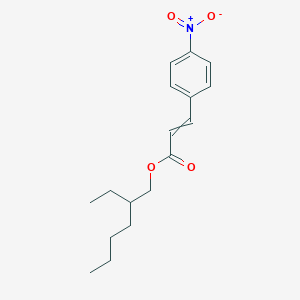
![2-Diazonio-1-[2-(octa-1,7-diyn-1-yl)phenyl]prop-1-en-1-olate](/img/structure/B14283671.png)
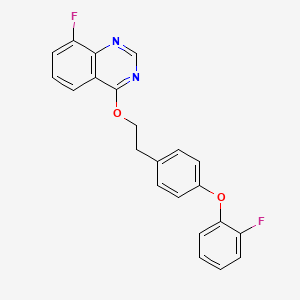
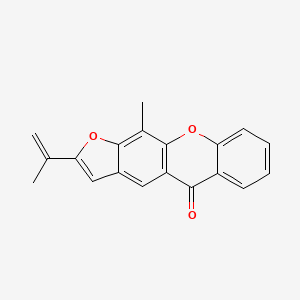
![Methyl 3-[(4-hydroxyphenyl)sulfanyl]prop-2-enoate](/img/structure/B14283690.png)
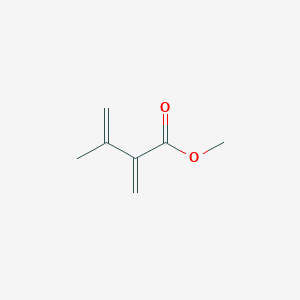
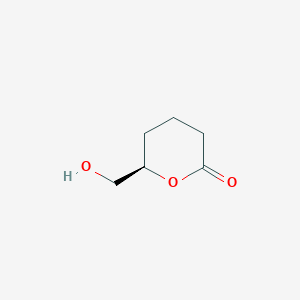

![1-[tert-Butyl(dimethoxy)silyl]piperidine](/img/structure/B14283711.png)
